5,5'-Dinitro bapta
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Overview
Description
5,5’-Dinitro bapta is a membrane-permeant, high-affinity calcium chelator. It is used to investigate the role of cytosolic calcium ions. This compound can be loaded into live cells and is cleaved by cytosolic esterases to liberate the active tetra-carboxylate ligand .
Preparation Methods
The preparation of 5,5’-Dinitro bapta involves the nitration of bapta. The synthetic route typically includes the introduction of nitro groups into the bapta molecule. The reaction conditions often involve the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. Industrial production methods may involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,5’-Dinitro bapta undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The nitro groups can be reduced to form amines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride. .
Scientific Research Applications
5,5’-Dinitro bapta has several scientific research applications:
Chemistry: Used as a calcium chelator to study calcium ion dynamics.
Biology: Investigates the role of cytosolic calcium ions in various cellular processes.
Industry: Utilized in the development of calcium ion sensors and other analytical tools .
Mechanism of Action
The mechanism of action of 5,5’-Dinitro bapta involves its ability to chelate calcium ions. The compound binds to calcium ions, reducing their availability in the cytosol. This chelation affects various cellular processes that depend on calcium signaling. For example, it has been shown to inhibit the mTORC1-driven translation of Mcl-1, a protein involved in cell survival, thereby inducing apoptosis in certain cancer cells .
Comparison with Similar Compounds
5,5’-Dinitro bapta is compared with other calcium chelators such as:
Bapta: The parent compound without nitro groups.
5,5’-Difluoro bapta: A similar compound with fluorine atoms instead of nitro groups.
EGTA: Another calcium chelator with different binding properties. The uniqueness of 5,5’-Dinitro bapta lies in its high affinity for calcium ions and its membrane-permeant properties, making it particularly useful for intracellular studies .
Properties
Molecular Formula |
C22H22N4O14 |
---|---|
Molecular Weight |
566.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-4-nitrophenoxy]ethoxy]-N-(carboxymethyl)-5-nitroanilino]acetic acid |
InChI |
InChI=1S/C22H22N4O14/c27-19(28)9-23(10-20(29)30)15-7-13(25(35)36)1-3-17(15)39-5-6-40-18-4-2-14(26(37)38)8-16(18)24(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
ZTBBOPVWQBKUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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